

Spectroscopic data of 3-Methoxy-2-methylaniline (¹H NMR, ¹³C NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methoxy-2-methylaniline

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Spectroscopic Profile of 3-Methoxy-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methoxy-2-methylaniline** (CAS No: 19500-02-8), a versatile building block in the synthesis of various biologically active molecules. The following sections detail its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **3-Methoxy-2-methylaniline** is C₈H₁₁NO, with a molecular weight of 137.18 g/mol .[1] The exact mass is 137.084063974 Da.[2][3]

Table 1: ¹H NMR Spectroscopic Data for 3-Methoxy-2-methylaniline



Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
2.04-2.05	multiplet	3H	Ar-CH₃
3.60	broad singlet	2H	-NH ₂
3.80	singlet	3H	-OCH₃
6.33-6.37	multiplet	2H	Ar-H
6.94-7.01	multiplet	1H	Ar-H
Solvent: CDCl₃			

Table 2: 13C NMR Spectroscopic Data for 3-Methoxy-2-

methylaniline (Predicted)

Chemical Shift (δ) ppm	Assignment
~10	Ar-CH₃
~55	-OCH₃
~105-130	Ar-CH
~110-150	Quaternary Ar-C
~158	Ar-C-O

Note: Experimentally obtained ¹³C NMR data is not readily available in the searched literature.

The presented values are estimates based on

typical chemical shifts for substituted anilines.

Table 3: Mass Spectrometry Data for 3-Methoxy-2-methylaniline



m/z	lon	Method
137	[M] ⁺	EI
138.09134	[M+H]+	Predicted
160.07328	[M+Na]+	Predicted
The monoisotopic mass is 137.084063974 Da.[2][3]		

Table 4: IR Spectroscopic Data for 3-Methoxy-2-

<u>methylaniline</u>

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-3500	N-H stretch (amine)
3000-3100	Aromatic C-H stretch
2850-2960	Aliphatic C-H stretch
1580-1620	C=C aromatic ring stretch
1450-1550	C=C aromatic ring stretch
1200-1275	Ar-O-C stretch (asymmetric)
1000-1075	Ar-O-C stretch (symmetric)
690-900	C-H out-of-plane bend

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

• Weigh 5-25 mg of **3-Methoxy-2-methylaniline** for ¹H NMR or 20-50 mg for ¹³C NMR.



- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

- ¹H NMR: A standard pulse sequence is used with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.
- ¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for the analysis of small, volatile molecules.

Sample Introduction:

- A dilute solution of 3-Methoxy-2-methylaniline is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- The sample is introduced into the ion source, often via a direct insertion probe or through a
 gas chromatograph (GC-MS).

Ionization and Analysis:

- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).



• A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy is a convenient method for obtaining the IR spectrum of a solid or liquid sample.

Sample Preparation:

- A small amount of solid **3-Methoxy-2-methylaniline** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample at each reflection point.
- The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
- The attenuated IR beam exits the crystal and is directed to a detector.
- A Fourier transform is performed on the resulting interferogram to produce the infrared spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques in elucidating the structure of **3-Methoxy-2-methylaniline**.



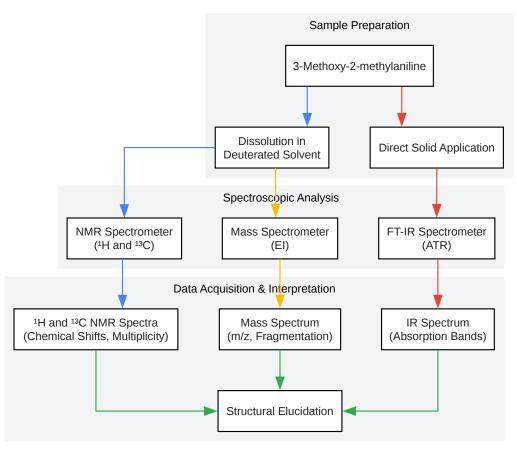
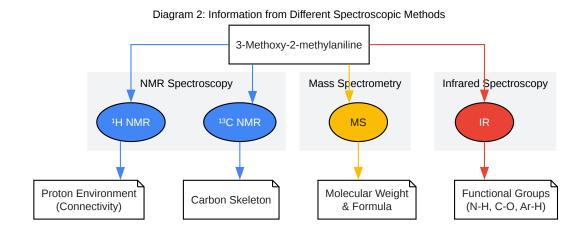


Diagram 1: General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.





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Caption: Relationship of spectroscopic data to molecular structure.

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- To cite this document: BenchChem. [Spectroscopic data of 3-Methoxy-2-methylaniline (¹H NMR, ¹³C NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139353#spectroscopic-data-of-3-methoxy-2-methylaniline-h-nmr-c-nmr-ms-ir]



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